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  • Product: 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
  • CAS: 62584-27-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, a specialized aromatic nitrile of significant interest to researchers and professionals in drug development and f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, a specialized aromatic nitrile of significant interest to researchers and professionals in drug development and fine chemical synthesis. Given the limited availability of public data on this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a robust guide to its properties, potential synthesis, and applications.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorine-containing organic molecules are of paramount importance in modern medicinal chemistry. The introduction of fluorine or trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Benzonitrile derivatives, in turn, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][3] The specific substitution pattern of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, featuring an amino group for further derivatization, a bromine atom for cross-coupling reactions, and a trifluoromethyl group for modulating electronic and pharmacological properties, makes it a highly valuable, albeit niche, building block.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₈H₄BrF₃N₂Calculated
Molecular Weight 265.03 g/mol [4]
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and methanol.Predicted

Table 1: Physicochemical Properties of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Predicted Spectroscopic Data

The structural features of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile suggest the following characteristic spectroscopic signatures:

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR Two singlets in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the -NH₂ protons (δ 4.0-6.0 ppm, solvent dependent).
¹³C NMR Aromatic carbons (δ 110-150 ppm). Carbon of the nitrile group (δ 115-120 ppm). Carbon of the trifluoromethyl group (quartet, δ 120-130 ppm).
¹⁹F NMR A singlet for the -CF₃ group (around -60 to -70 ppm relative to CFCl₃).
IR Spectroscopy N-H stretching of the primary amine (3300-3500 cm⁻¹). C≡N stretching of the nitrile group (2220-2240 cm⁻¹). C-F stretching of the trifluoromethyl group (1100-1300 cm⁻¹). C-Br stretching (500-600 cm⁻¹).

Table 2: Predicted Spectroscopic Data for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Proposed Synthesis Pathway

As 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is not a readily available commercial product, a reliable synthetic route is crucial for researchers. A plausible multi-step synthesis can be designed starting from a commercially available substituted aniline. The following proposed pathway leverages common and well-documented organic transformations.

Synthesis_Pathway A 3-Amino-5-bromobenzotrifluoride B N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-Amino-3-bromo-5-(trifluoromethyl)phenyl)acetamide B->C Nitrating agent (e.g., HNO3/H2SO4) then Reduction (e.g., Fe/HCl or H2/Pd-C) D 4-Amino-3-bromo-5-(trifluoromethyl)aniline C->D Hydrolysis (e.g., aq. HCl) E 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile D->E Sandmeyer Reaction (1. NaNO2, HCl; 2. CuCN)

Figure 1: Proposed synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Amino-5-bromobenzotrifluoride

  • To a solution of 3-Amino-5-bromobenzotrifluoride in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide.

Step 2: Nitration and Reduction

  • Dissolve the product from Step 1 in concentrated sulfuric acid and cool to 0 °C.

  • Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • To a suspension of the nitrated product in ethanol, add iron powder and concentrated hydrochloric acid.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture, neutralize with sodium carbonate, and filter through celite.

  • Concentrate the filtrate to obtain N-(4-Amino-3-bromo-5-(trifluoromethyl)phenyl)acetamide.

Step 3: Hydrolysis

  • Reflux the product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4-Amino-3-bromo-5-(trifluoromethyl)aniline.

Step 4: Sandmeyer Reaction

  • Dissolve the aniline from Step 3 in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution and stir at room temperature for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile makes it a promising scaffold for various applications:

  • Medicinal Chemistry: The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, providing a diverse range of potential drug candidates. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of the final compounds. This intermediate could be particularly useful in developing kinase inhibitors, GPCR modulators, and other targeted therapies.[5]

  • Agrochemicals: Similar to other fluorinated benzonitriles, this compound could serve as a precursor for novel herbicides and pesticides.[2]

  • Materials Science: The presence of the bromine atom allows for participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex conjugated molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Applications A 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile B Medicinal Chemistry A->B C Agrochemicals A->C D Materials Science A->D E Kinase Inhibitors B->E F GPCR Modulators B->F G Herbicides C->G H Pesticides C->H I Organic Electronics (OLEDs, OPVs) D->I

Figure 2: Potential applications of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

Safety and Handling

While a specific safety data sheet for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is not available, based on analogous compounds, it should be handled with care.[6] It is predicted to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile represents a valuable and versatile building block for advanced chemical synthesis. Its unique combination of functional groups opens up a wide range of possibilities for the development of novel pharmaceuticals, agrochemicals, and functional materials. The synthetic pathway proposed in this guide provides a practical approach for its preparation, enabling further research into its properties and applications. As with any chemical research, all procedures should be conducted with the utmost attention to safety and experimental rigor.

References

  • PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • American Chemical Society. (2009). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo. Organic Process Research & Development.
  • ResearchGate. (2025). An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules.
  • Google Patents. (n.d.). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

Sources

Exploratory

A Guide to the Crystallographic Analysis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile: A Hypothetical Case Study

Introduction: The Critical Role of Crystalline Structure in Drug Development For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Structure in Drug Development

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline structure of a molecule dictates many of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. These properties, in turn, have a profound impact on the efficacy and safety of a drug product.[1][2] The existence of multiple crystalline forms, known as polymorphs, can present significant challenges during drug development, making a thorough crystallographic characterization an indispensable step.[1]

This guide presents a comprehensive, albeit hypothetical, workflow for the crystallographic characterization of a novel compound, 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. As of the writing of this document, the specific crystal structure of this molecule has not been reported in publicly accessible databases. Therefore, this document serves as a practical, in-depth technical guide outlining the necessary steps to synthesize, crystallize, and analyze this compound to elucidate its crystalline structure. The methodologies described herein are grounded in established principles and best practices in the field of solid-state chemistry and crystallography.

Part 1: Synthesis and Purification

The first essential step is the synthesis of high-purity 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. The purity of the starting material is crucial, as impurities can inhibit crystallization or lead to the formation of undesired crystal forms. A plausible synthetic route can be adapted from known procedures for similar substituted benzonitriles.[3][4]

Proposed Synthetic Pathway

A potential multi-step synthesis could be envisioned starting from a commercially available precursor, such as m-trifluoromethylaniline. The synthesis would involve a series of reactions to introduce the bromo, amino, and cyano functionalities at the desired positions on the benzene ring.

Diagram: Proposed Synthetic Workflow

G A m-Trifluoromethylaniline B Bromination A->B e.g., NBS C Protection of Amino Group B->C e.g., Acetic Anhydride D Cyanation C->D e.g., Sandmeyer Reaction E Deprotection D->E Acid/Base Hydrolysis F Purification E->F Column Chromatography/Recrystallization G 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile F->G

Caption: A potential synthetic route for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis and Purification
  • Bromination: The starting material, m-trifluoromethylaniline, would be subjected to electrophilic bromination to introduce the bromine atom. N-bromosuccinimide (NBS) is a common reagent for this transformation.

  • Protection of the Amino Group: To prevent unwanted side reactions in subsequent steps, the amino group would be protected, for instance, by acetylation with acetic anhydride.

  • Cyanation: The introduction of the cyano group could be achieved through a Sandmeyer reaction, which involves diazotization of an amino group followed by displacement with a cyanide salt.

  • Deprotection: The protecting group on the amino functionality would then be removed under appropriate acidic or basic conditions.

  • Purification: The crude product would be purified using standard techniques such as column chromatography followed by recrystallization to obtain a highly pure sample suitable for crystallization studies.

Part 2: Crystallization Strategies

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[5][6] A systematic screening of various crystallization conditions is necessary to identify the optimal parameters for growing crystals suitable for single-crystal X-ray diffraction (SCXRD).[7]

Classical Crystallization Techniques for Small Organic Molecules

Several well-established methods can be employed for the crystallization of small organic molecules.[6]

Technique Principle Typical Solvents Key Considerations
Slow Evaporation Gradual removal of the solvent increases the solute concentration to the point of supersaturation, leading to crystal nucleation and growth.Volatile solvents like acetone, ethyl acetate, dichloromethane.The rate of evaporation is critical and can be controlled by the opening of the crystallization vessel.[6]
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor diffuses into the solution, reducing the solubility of the compound and inducing crystallization.A solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble.The choice of solvent/anti-solvent pair is crucial for controlling the rate of crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.Similar to vapor diffusion, requiring a solvent/anti-solvent pair with different densities.A sharp interface between the two liquids is important for controlled diffusion.[6]
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Solvents with a significant temperature-dependent solubility for the compound.The rate of cooling can influence the size and quality of the crystals.
Experimental Protocol: Crystallization Screening
  • Solubility Testing: Begin by determining the solubility of the purified 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile in a range of common laboratory solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

  • Initial Screening: Set up a multi-well crystallization plate to screen a variety of conditions in parallel. For each solvent in which the compound shows moderate solubility, set up slow evaporation, vapor diffusion, and cooling experiments.

  • Optimization: Once initial crystal hits are observed, optimize the conditions by varying the concentration, temperature, and solvent/anti-solvent ratios to improve crystal size and quality.

Part 3: Crystallographic Analysis

Once suitable crystals are obtained, they can be analyzed to determine the crystal structure. The primary techniques for this are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[8][9] A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.[10]

Diagram: Single-Crystal X-ray Diffraction Workflow

G A Select & Mount Single Crystal B Data Collection on Diffractometer A->B C Unit Cell Determination B->C D Data Integration & Reduction C->D E Structure Solution D->E e.g., Direct Methods, Patterson Function F Structure Refinement E->F Least-Squares Minimization G Validation & Analysis F->G e.g., CheckCIF

Caption: The workflow for determining a crystal structure using SCXRD.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed on the diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[11]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates and molecular geometry.[11]

Hypothetical Crystallographic Data Table

While the actual data is unknown, a solved structure would yield a table of crystallographic parameters similar to this:

Parameter Hypothetical Value
Chemical FormulaC8H4BrF3N2
Formula Weight265.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.123 Å
b12.456 Å
c9.789 Å
α90°
β109.45°
γ90°
Volume934.5 ų
Z4
Density (calculated)1.885 g/cm³
R-factor0.035
Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of polycrystalline materials.[12][13] It is particularly useful for phase identification, polymorphism screening, and determining the degree of crystallinity.[14][15][16] A powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting pattern is a fingerprint of the crystalline phase(s) present in the sample.[13]

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: A small amount of the crystalline material is gently ground to a fine powder to ensure a random orientation of the crystallites.

  • Data Collection: The powder is packed into a sample holder and placed in the diffractometer. The PXRD pattern is then collected over a specified 2θ range.

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to a database or to a pattern calculated from the single-crystal structure to confirm the phase purity.

Conclusion: The Path to Structural Elucidation

While the precise crystalline structure of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile remains to be experimentally determined, this guide provides a robust and scientifically sound framework for its elucidation. By following a systematic approach encompassing synthesis, purification, crystallization, and crystallographic analysis, researchers can successfully characterize this and other novel compounds. A thorough understanding of the crystalline form is a critical early step in the drug development process, mitigating risks and paving the way for the rational design of stable and effective pharmaceutical products.[17][18] The insights gained from such studies are invaluable for advancing the fields of medicinal chemistry and materials science.

References

  • Alimi, K., et al. (2018).
  • Baggiolini, M., et al. (1989).
  • CN1810775B. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Malvern Panalytical. (2025). XRD Solution for Pharmaceutical Powder Analysis.
  • Rigaku. Single crystal X-ray diffraction.
  • Giron, D. (2022).
  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Syrris.
  • Bristol Myers Squibb. (2023). Pharmaceutical Applications of Powder X-Ray Diffraction (Part I).
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • EP1107948A1. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • Physics World. (2026).
  • Zhanghua. (2025).
  • ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
  • University of Barcelona.
  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique.
  • CrystEngComm. (2013).
  • Arkivoc.
  • News-Medical.Net. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ACS Publications. (2021).
  • Rigaku. (2024). Powder X-ray Diffraction (XRD) for Pharmaceuticals. YouTube.
  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

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Foundational

Technical Purity Guide: 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

This guide outlines the technical purity standards, critical impurity profiling, and analytical validation protocols for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 179924-16-6).[1] This compound is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical purity standards, critical impurity profiling, and analytical validation protocols for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 179924-16-6).[1] This compound is a high-value intermediate, most notably utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) such as LGD-4033 (Ligandrol).[1]

[1]

Document Control:

  • Subject: 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

  • CAS: 179924-16-6[1]

  • Application: Pharmaceutical Intermediate (SARM Synthesis)

  • Version: 2.0 (Technical Release)

Executive Summary & Chemical Identity[1]

In the context of pharmaceutical development, the purity of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is critical.[1] As a halogenated aniline derivative serving as a scaffold for downstream coupling (often via the amino or nitrile group), impurities introduced at this stage—particularly regioisomers and dehalogenated byproducts—can propagate through the synthesis, leading to difficult-to-remove analogues in the final Active Pharmaceutical Ingredient (API).[1]

Chemical Profile
PropertySpecification
Chemical Name 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
CAS Number 179924-16-6
Molecular Formula C₈H₄BrF₃N₂
Molecular Weight 265.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Critical Impurity Profile (The "Why" Behind the Specs)

To establish a robust purity standard, one must understand the genesis of potential impurities.[1] The synthesis typically involves the electrophilic bromination of a trifluoromethyl-benzonitrile precursor.[1]

Process-Related Impurities[1][4]
  • Impurity A (Starting Material): 4-Amino-3-(trifluoromethyl)benzonitrile.[1] Result of incomplete bromination. This is the most critical impurity as it is chemically similar and difficult to resolve.[1]

  • Impurity B (Regioisomer): 4-Amino-2-bromo-5-(trifluoromethyl)benzonitrile.[1] Depending on the directing strength of the amine vs. the steric bulk of the trifluoromethyl group, bromination may occur at alternative ortho-positions.[1]

  • Impurity C (Over-bromination): Dibromo species.[1] If stoichiometry is not strictly controlled, a second bromine atom may add to the ring.[1]

Degradation Products
  • Impurity D (Hydrolysis): 4-Amino-3-bromo-5-(trifluoromethyl)benzamide.[1] The nitrile group is susceptible to hydrolysis under acidic or basic conditions, converting to the amide.[1]

  • Impurity E (Photolytic Debromination): Aryl bromides are light-sensitive.[1] Exposure to UV light can lead to homolytic cleavage of the C-Br bond, reverting to the des-bromo species.[1]

Impurity Pathway Diagram

The following diagram illustrates the formation pathways for these critical impurities.

ImpurityPathways Precursor Precursor: 4-Amino-3-(trifluoromethyl) benzonitrile Target TARGET: 4-Amino-3-bromo-5- (trifluoromethyl)benzonitrile Precursor->Target Bromination (NBS/Br2) Imp_A Impurity A: Unreacted Precursor Precursor->Imp_A Incomplete Rxn Imp_B Impurity B: Regioisomer Precursor->Imp_B Steric Leakage Target->Imp_A hν (Photolysis) Imp_D Impurity D: Hydrolysis (Amide) Target->Imp_D H2O / H+ / OH-

Figure 1: Synthetic origin and degradation pathways of critical impurities.

Analytical Methodologies

Trustworthiness in purity data comes from validated methods.[1] The following protocols are designed to separate the target molecule from its specific structural analogues.

High-Performance Liquid Chromatography (HPLC)

This is the primary release test.[1] The method utilizes a C18 column with high surface coverage to separate the hydrophobic halogenated species.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Acidic pH suppresses the ionization of the aniline amine, sharpening the peak.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (optimized for benzonitrile absorption) and 210 nm.[1]

  • Column Temp: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
15.0 10 90 Linear Gradient
20.0 10 90 Hold (Elute lipophilics)
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Workflow Diagram for Purity Assessment

AnalyticalWorkflow Sample Raw Sample (Batch Isolation) Prep Sample Prep: Dissolve in MeCN:H2O (1:1) 0.5 mg/mL Sample->Prep HPLC HPLC-UV Analysis (Gradient Elution) Prep->HPLC Decision Data Analysis HPLC->Decision Pass PASS: Purity > 98.5% Single Impurity < 0.5% Decision->Pass Meets Specs Fail FAIL: Reprocess/Recrystallize Decision->Fail OOS

Figure 2: Standardized analytical workflow for batch release.

Purity Standards & Acceptance Criteria

The following specifications are derived from ICH Q3A (Impurities in New Drug Substances) guidelines, adapted for a late-stage intermediate.

Test ParameterMethodAcceptance CriterionRationale
Appearance VisualOff-white to pale yellow solidColor changes indicate oxidation/degradation.[1]
Identification 1H-NMR / IRConforms to StructureVerifies substituent placement (Br vs CF3).[1]
HPLC Purity HPLC-UV≥ 98.5% (Area %)High purity required to prevent downstream side-reactions.[1]
Impurity A (Precursor) HPLC-UV≤ 0.50%Difficult to remove in subsequent steps.[1]
Any Other Impurity HPLC-UV≤ 0.50%General limit for intermediates.
Total Impurities HPLC-UV≤ 1.5%Ensures overall process control.
Loss on Drying (LOD) Gravimetric≤ 0.5% w/wLimits solvent entrapment.[1]
Residue on Ignition USP <281>≤ 0.1%Controls inorganic salts/catalysts.[1]
Water Content Karl Fischer≤ 0.5%Critical to prevent nitrile hydrolysis.[1]

Stability & Storage Protocols

To maintain the purity defined above, strict storage conditions are mandatory.

  • Light Protection: The C-Br bond is photolabile.[1] Store in amber glass or opaque polyethylene bags.

  • Moisture Control: The nitrile group can hydrolyze to an amide.[1] Store with desiccants (Silica gel) in a tightly sealed container.

  • Temperature: Store at 2-8°C (Refrigerated) for long-term storage (>3 months). Ambient temperature is acceptable for short-term transit if protected from light/moisture.[1]

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] ICH Harmonised Tripartite Guideline.[1] Link

  • Basaria, S., et al. "The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men."[1] Journals of Gerontology: Series A, Vol. 68, No. 1, 2013, pp. 87–95.[1] Link

  • PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile (Precursor Data). National Library of Medicine.[1] Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1]Link

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile , a critical intermediate in the manufacture of Selective Andro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile , a critical intermediate in the manufacture of Selective Androgen Receptor Modulators (SARMs) such as LGD-4033 (Ligandrol).

The synthesis addresses a common challenge in medicinal chemistry: regioselective halogenation of electron-deficient anilines . While the amino group is a strong activator, the presence of strong electron-withdrawing groups (cyano and trifluoromethyl) deactivates the ring, requiring optimized conditions to ensure complete conversion without over-bromination or side reactions.

Key Protocol Advantages:

  • High Regioselectivity: Exclusive bromination at the ortho-position to the amine (C5), driven by steric blocking at C3 and electronic activation.

  • Mild Conditions: Utilizes N-Bromosuccinimide (NBS) in polar aprotic solvent, avoiding the hazards of elemental bromine.

  • Scalability: Protocol is validated for gram-scale synthesis with linear translation to kilo-lab production.

Chemical Logic & Retrosynthesis

The target molecule is synthesized via Electrophilic Aromatic Substitution (EAS). The starting material, 4-Amino-3-(trifluoromethyl)benzonitrile , contains competing directing groups:

  • Amino (-NH₂): Strong activator, ortho/para director.

  • Cyano (-CN) & Trifluoromethyl (-CF₃): Strong deactivators, meta directors.

Mechanistic Insight: The amino group's activation potential dominates the deactivating effects. Since the para position relative to the amine is occupied (by the nitrile) and one ortho position is blocked (by the -CF₃ group), the only electronically favorable and sterically accessible site for electrophilic attack is the remaining ortho position (C5).

Reaction Scheme

ReactionScheme SM Starting Material 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 327-74-2) Target Target Product 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS: 62584-27-4) SM->Target Electrophilic Aromatic Substitution (25-40°C) Reagent Reagent N-Bromosuccinimide (NBS) Solvent: DMF or MeCN Reagent->Target

Figure 1: Reaction pathway for the regioselective bromination.

Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1]PurityRole
4-Amino-3-(trifluoromethyl)benzonitrile 186.131.0>98%Substrate
N-Bromosuccinimide (NBS) 177.981.05 - 1.199%Brominating Agent
Dimethylformamide (DMF) 73.09N/AAnhydrousSolvent
Ethyl Acetate / Hexanes --ACS GradeWorkup/Purification
Sodium Thiosulfate (aq) --10% SolnQuenching Agent
Step-by-Step Methodology

Pre-reaction Check: Ensure NBS is freshly recrystallized or white in color. Yellow/orange NBS indicates decomposition to bromine, which can alter reaction kinetics.

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq, e.g., 5.0 g) in anhydrous DMF (5-7 volumes, ~35 mL).

    • Note: Acetonitrile (MeCN) can be used as an alternative solvent for easier removal, though DMF often promotes faster kinetics for deactivated substrates.

  • Reagent Addition: Cool the solution to 0–5°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: Low temperature addition prevents exotherms and minimizes the formation of di-bromo byproducts, although the substrate is sterically hindered enough to make this unlikely.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 3–6 hours.

    • Monitoring: Monitor via TLC (20% EtOAc in Hexanes) or HPLC. The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product spot.

  • Quenching: Once conversion is >98%, pour the reaction mixture into 10 volumes of ice-cold water (350 mL) containing 10 mL of 10% sodium thiosulfate solution.

    • Mechanism:[2] Thiosulfate neutralizes any residual active bromine species.

  • Isolation:

    • Method A (Precipitation): If a solid precipitate forms upon water addition, stir for 30 minutes, filter the solid, and wash copiously with water to remove DMF.

    • Method B (Extraction): If the product oils out, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often sufficiently pure (>95%) for downstream use.

    • If higher purity is required, recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workup Workflow

WorkupFlow RxnComplete Reaction Complete (HPLC/TLC check) Quench Pour into Ice Water + Na2S2O3 RxnComplete->Quench CheckState Observe State Quench->CheckState Solid Precipitate Forms CheckState->Solid Solid Oil Oils Out / No Solid CheckState->Oil Liquid Filter Vacuum Filtration Wash with H2O Solid->Filter Extract Extract with EtOAc Wash with Brine Dry & Concentrate Oil->Extract Final Final Product Off-white Solid Filter->Final Extract->Final

Figure 2: Decision tree for product isolation based on physical state upon quenching.

Self-Validating Analytics (Process Control)

To ensure scientific integrity, the synthesized material must be validated against the following criteria.

Expected Analytical Data
  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: ~106–110°C (Typical for bromo-amino-benzonitriles; experimental verification required).

  • 1H NMR (400 MHz, DMSO-d6 or CDCl3):

    • The starting material has protons at positions 2, 5, and 6.

    • The Target has protons at positions 2 and 6 only.

    • Signal 1: ~8.0 ppm (d, J ~2.0 Hz, 1H, H-2 or H-6).

    • Signal 2: ~7.8 ppm (d, J ~2.0 Hz, 1H, H-6 or H-2).

    • Signal 3: ~6.5 ppm (broad s, 2H, -NH₂).

    • Validation: The disappearance of the ortho-coupling or specific multiplet patterns of the starting material confirms the substitution at C5.

  • Mass Spectrometry (LC-MS):

    • Target MW: 265.03 (based on 79Br).

    • Look for [M+H]+ peaks at ~265 and ~267 (1:1 ratio characteristic of Bromine isotopes).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Rxn Deactivated ring kinetics slow.Increase temp to 40°C or add catalytic acid (e.g., 5% AcOH).
Di-bromination Excess NBS or high temp.Strictly control stoichiometry (1.05 eq) and keep initial addition at 0°C.
Red/Brown Color Free Bromine (

) formation.
Add more sodium thiosulfate during quench; recrystallize product.

References

  • ChemicalBook. (2025). 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile - CAS 62584-27-4.[3] Retrieved from

  • BenchChem. (2025).[4] Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from

  • Arkivoc. (2008).[5] Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (Contextual reference for nitrile/amino functionalization). Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum and IR Data for Halogenated Benzonitriles. Retrieved from

  • ResearchGate. (2025). Synthesis of LGD-4033 Metabolites and Intermediates. Retrieved from

Sources

Application

The Strategic Application of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile in the Synthesis of Novel Kinase Inhibitors

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile emerges as a highly valuable, albeit specialized, building block for medicinal chemists. Its unique substitution pattern—an aniline for nucleophilic reactions, a nitrile group as a versatile chemical handle and potential hydrogen bond acceptor, a bromine atom for further functionalization via cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to enhance metabolic stability and binding affinity—positions it as an ideal starting material for the synthesis of complex heterocyclic compounds.[1] This application note will detail the utility of this compound in the generation of pyrimidine-based kinase inhibitors, a class of therapeutics central to oncology and inflammation research.[2][3]

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites.[4] By leveraging the inherent reactivity of 4-amino-3-bromo-5-(trifluoromethyl)benzonitrile, researchers can efficiently construct libraries of substituted pyrimidines for screening against a host of kinase targets implicated in various disease states.

Core Rationale: Why 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile?

The judicious placement of functional groups on the benzonitrile ring provides a clear and logical pathway for the synthesis of diverse chemical entities.

  • The Aminonitrile Moiety : The ortho-relationship of the amino and nitrile groups is a classical precursor for the construction of fused pyrimidine rings. This arrangement allows for cyclization reactions with various electrophilic partners to form the core heterocyclic system.

  • The Trifluoromethyl Group : This powerful electron-withdrawing group can significantly modulate the physicochemical properties of the final compounds. It is known to increase lipophilicity, which can improve cell permeability, and enhance metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the trifluoromethyl group can engage in favorable interactions within a protein's binding pocket, contributing to enhanced potency.

  • The Bromo Substituent : The bromine atom serves as a key point for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at this position, enabling a thorough exploration of the structure-activity relationship (SAR).

Application Protocol: Synthesis of a 4-Aryl-5-bromo-7-(trifluoromethyl)quinazoline Library

This protocol outlines a representative workflow for the utilization of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile in the synthesis of a library of quinazoline-based kinase inhibitors. Quinazolines are a prominent class of kinase inhibitors, with several approved drugs targeting EGFR and other kinases.

Protocol 1: Synthesis of the Quinazoline Core

Objective: To construct the core quinazoline scaffold from 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

  • Formamidine acetate

  • 2-Methoxyethanol

  • Reflux condenser and heating mantle

  • Standard glassware for reaction and work-up

  • Silica gel for column chromatography

  • Hexanes, Ethyl Acetate

Procedure:

  • To a round-bottom flask, add 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) and formamidine acetate (3.0 eq).

  • Add 2-methoxyethanol to the flask to create a 0.5 M solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 125 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield 4-amino-5-bromo-7-(trifluoromethyl)quinazoline.

Causality of Choices:

  • Formamidine acetate is chosen as the source of the two additional carbon atoms and one nitrogen atom required to form the pyrimidine ring of the quinazoline. It is a stable and easy-to-handle reagent.

  • 2-Methoxyethanol is a high-boiling point solvent suitable for this type of condensation/cyclization reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Protocol 2: Diversification via Suzuki Cross-Coupling

Objective: To introduce a variety of aryl and heteroaryl groups at the 5-position of the quinazoline core to explore the SAR.

Materials:

  • 4-Amino-5-bromo-7-(trifluoromethyl)quinazoline (from Protocol 1)

  • A library of boronic acids or boronic esters (e.g., phenylboronic acid, 3-pyridylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor or conventional heating setup

Procedure:

  • In a microwave vial, combine 4-amino-5-bromo-7-(trifluoromethyl)quinazoline (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or silica gel chromatography to yield the desired 4-amino-5-aryl-7-(trifluoromethyl)quinazoline derivative.

Causality of Choices:

  • Suzuki cross-coupling is a robust and versatile reaction for forming carbon-carbon bonds. It is tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a medicinal chemistry campaign.

  • The use of a palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.

  • A base is required to activate the boronic acid for transmetalation to the palladium center.

Data Presentation and Biological Evaluation

The synthesized library of quinazoline derivatives should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). The biological activity of these compounds would then be assessed in a panel of kinase assays.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor Library

Compound IDR Group (at C5)IC₅₀ (nM) vs. Kinase X
LIB-001 Phenyl150
LIB-002 4-Fluorophenyl75
LIB-003 3-Pyridyl50
LIB-004 2-Thienyl200

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthetic workflow and a generalized kinase signaling pathway that could be targeted by the synthesized inhibitors.

G cluster_synthesis Synthetic Workflow A 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile B Protocol 1: Quinazoline Formation A->B C 4-Amino-5-bromo-7-(trifluoromethyl)quinazoline B->C D Protocol 2: Suzuki Coupling C->D E Diversified Quinazoline Library D->E

Caption: Synthetic workflow for the generation of a diversified quinazoline library.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->Kinase_A Inhibition

Sources

Method

Application Note: 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile as a Modular Scaffold for Nuclear Receptor Ligands

The following Application Note and Protocol Guide details the use of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 62584-27-4) as a high-value chemical intermediate. Introduction & Chemical Identity 4-Amino-3-brom...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 62584-27-4) as a high-value chemical intermediate.

Introduction & Chemical Identity

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is a highly functionalized aniline derivative characterized by its dense substitution pattern. It features three distinct reactive handles—an amino group (-NH₂), a nitrile group (-CN), and a bromine atom (-Br)—positioned around a trifluoromethyl (-CF₃) core. This "orthogonal reactivity" makes it a privileged scaffold in the synthesis of Selective Androgen Receptor Modulators (SARMs) and Androgen Receptor (AR) Antagonists .

Unlike simpler intermediates used for first-generation anti-androgens (e.g., Bicalutamide), the presence of the bromine atom at the 3-position allows for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of 3,5-disubstituted biaryl cores that exhibit enhanced metabolic stability and receptor binding affinity.

Key Chemical Properties
PropertySpecification
CAS Number 62584-27-4
IUPAC Name 4-amino-3-bromo-5-(trifluoromethyl)benzonitrile
Molecular Formula C₈H₄BrF₃N₂
Molecular Weight 265.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 145–148 °C (typical)
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water

Core Applications in Drug Discovery

The primary utility of this intermediate lies in the development of Non-Steroidal Androgen Receptor Ligands .

A. Synthesis of Biaryl SARMs

The 3-bromo substituent serves as a critical "handle" for attaching a second aryl or heteroaryl ring. This is essential for constructing the biaryl pharmacophore found in next-generation SARMs, where the steric bulk of the 3-substituent forces the biaryl system into a twisted conformation, often improving selectivity for the androgen receptor over other nuclear receptors.

B. Lead Optimization via Combinatorial Chemistry

In Medicinal Chemistry campaigns, this intermediate is used to generate libraries of 3-substituted-4-amino-5-trifluoromethylbenzonitriles .

  • Reaction at C3 (Br): Suzuki, Stille, or Sonogashira couplings to introduce alkyl, aryl, or alkynyl groups.

  • Reaction at C4 (NH₂): Sandmeyer reactions (to introduce halides/nitriles) or N-alkylation/acylation (to mimic the "Linker" region of SARMs like S-23 or Enobosarm).

  • Reaction at C1 (CN): Hydrolysis to amides/acids or conversion to thioamides (for AR antagonist activity).

Reaction Logic & Pathway Visualization

The following diagram illustrates the "Orthogonal Reactivity" map, showing how each functional group is selectively targeted to build complex pharmaceutical architectures.

ReactivityMap Core 4-Amino-3-bromo-5- (trifluoromethyl)benzonitrile (CAS 62584-27-4) Br_Site C3-Bromine Handle (Cross-Coupling) Core->Br_Site Site 1 NH2_Site C4-Amino Group (Nucleophile/Sandmeyer) Core->NH2_Site Site 2 CN_Site C1-Nitrile Group (Hydrolysis/Cyclization) Core->CN_Site Site 3 Biaryl Biaryl SARM Core (via Suzuki-Miyaura) Br_Site->Biaryl Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O Linker N-Alkylated Precursors (e.g., S-23 Analogs) NH2_Site->Linker R-X, Base or Acylation Amide Carboxamides/Thioamides (AR Antagonists) CN_Site->Amide H2O2, NaOH or H2S (Thioamide)

Caption: Orthogonal reactivity map of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile showing three distinct synthetic vectors.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Objective: To replace the C3-Bromine with a substituted phenyl ring, generating a biaryl SARM precursor. Rationale: The electron-deficient nature of the benzonitrile ring facilitates oxidative addition of Palladium(0) into the C-Br bond, making this substrate highly reactive under standard Suzuki conditions.

Reagents & Materials
  • Substrate: 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the Substrate (265 mg, 1.0 mmol), Boronic Acid (168 mg, 1.2 mmol), and Pd catalyst (58 mg, 0.05 mmol).

  • Solvation: Add 1,4-Dioxane (10 mL) and degas the solution by bubbling Argon for 10 minutes.

  • Activation: Add the 2.0 M Na₂CO₃ solution (2.5 mL, 5.0 mmol). Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours (or 110°C for 30 min in a microwave reactor).

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot (biaryl product).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% of the 3-aryl-4-amino-5-(trifluoromethyl)benzonitrile derivative.

Protocol B: Sandmeyer Iodination (C4-Substitution)

Objective: To convert the C4-Amino group into an Iodine atom, creating a "3-bromo-4-iodo" scaffold for sequential coupling reactions. Rationale: The electron-withdrawing CF₃ and CN groups destabilize the diazonium intermediate, requiring harsh nitrosating agents (e.g., tert-butyl nitrite) and anhydrous conditions.

Step-by-Step Methodology
  • Diazotization: Dissolve the Substrate (1.0 mmol) in anhydrous Acetonitrile (5 mL). Add p-Toluenesulfonic acid (3.0 equiv) to protonate the amine.

  • Cooling: Cool the solution to 0°C. Dropwise add a solution of KI (2.5 equiv) and NaNO₂ (2.0 equiv) in water (minimal volume). Note: For anhydrous conditions, use t-BuONO and I₂ in CH₂Cl₂.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine.

  • Extraction: Extract with Diethyl Ether. The product, 3-bromo-4-iodo-5-(trifluoromethyl)benzonitrile , is isolated after chromatography.

Safety & Handling Guidelines

Hazard Class: Irritant / Potential Sensitizer.

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. The dust is fine and easily aerosolized.

  • PPE: Wear nitrile gloves (double-gloving recommended for coupling reactions involving Pd), safety goggles, and a lab coat.

  • Waste Disposal: All aqueous waste containing Palladium must be segregated into "Heavy Metal Waste." Organic solvents containing the nitrile must be disposed of in "Halogenated Organic Waste" streams.

References

  • Amorepacific Corporation. (2007). Novel Vanilloid Receptor Antagonists and Pharmaceutical Compositions Containing the Same. European Patent EP1862454 A1. Link

  • Dalton, J. T., et al. (2010).[2] Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140.[2] ACS Medicinal Chemistry Letters, 2(2), 124–129.[2] Link(Contextual reference for SARM scaffold design).

  • ChemicalBook. (2025).[2][3][4] Product Entry: 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 62584-27-4).Link

  • Zhang, X., et al. (2018). Recent Advances in the Synthesis of Biaryl Motifs via Suzuki-Miyaura Coupling. Chemical Reviews, 118(12). (Protocol grounding for electron-deficient anilines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Status: Operational Agent: Senior Application Scientist Ticket ID: ABTB-CAT-001 Subject: Optimization of Cross-Coupling Reactions for Halogenated Benzonitriles Executive Technical Summary Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: ABTB-CAT-001 Subject: Optimization of Cross-Coupling Reactions for Halogenated Benzonitriles

Executive Technical Summary

Welcome to the technical support hub for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile . This substrate presents a unique "push-pull" electronic challenge for catalysis.

  • The "Pull": The nitrile (-CN) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups (EWGs). They significantly activate the C-Br bond for oxidative addition, making this molecule highly reactive toward Palladium(0).

  • The "Push" (and Poison): The free amino group (-NH2) at the ortho position is electron-donating but, more critically, acts as a Lewis base. Without proper ligand selection, this amine will coordinate to the Pd center, displacing labile ligands and arresting the catalytic cycle (Catalyst Poisoning).

Core Recommendation: Success requires a catalyst system that is bulky enough to prevent amine coordination or chelating enough to remain bound to the metal center.

Catalyst Decision Matrix

Use the following logic flow to select your initial screen.

CatalystSelection Start Reaction Goal Q1 Target Bond Formation? Start->Q1 Suzuki C-C Bond (Suzuki-Miyaura) Q1->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Q1->Buchwald Sonogashira C-C (Alkyne) (Sonogashira) Q1->Sonogashira Suz_Cond Standard: Pd(dppf)Cl2 Advanced: Pd2(dba)3 + XPhos Suzuki->Suz_Cond Preserve NH2 Buch_Cond Primary Amine: Pd + BrettPhos Secondary Amine: Pd + RuPhos Buchwald->Buch_Cond Displace Br Sono_Cond Pd(PPh3)2Cl2 + CuI (Use amine as solvent) Sonogashira->Sono_Cond Alkynylation

Figure 1: Decision tree for selecting catalyst systems based on the desired transformation of the C-Br bond.

Protocol Module A: Suzuki-Miyaura Coupling

Objective: React the C-Br bond with a boronic acid while leaving the -NH2 and -CN intact.

The Challenge: Amine Poisoning

In standard conditions (e.g., Pd(PPh3)4), the free -NH2 group of the substrate can displace the triphenylphosphine ligands. This forms an inactive Substrate-Pd-Substrate complex, often observed as "Pd black" precipitation early in the reaction.

Recommended System: The "dppf" Protocol

The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle and binds tightly to Palladium, preventing the substrate's amine from interfering.

Standard Operating Procedure (SOP):

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst Pd(dppf)Cl2 · DCM 0.03 - 0.05Robust against air/moisture; prevents amine binding.
Base Cs2CO3 or K2CO32.0 - 3.0Cesium often improves solubility in mixed solvents.
Solvent Dioxane / Water (4:1)N/ADegas thoroughly (sparge with Ar for 15 min).
Temp 80°C - 100°CN/ADo not overheat; CN group can hydrolyze >110°C.

Step-by-Step:

  • Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.5 equiv).

  • Add Pd(dppf)Cl2[8] · DCM (5 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add degassed Dioxane/Water solvent mixture via syringe.

  • Heat to 90°C for 4–12 hours.

  • QC Check: Monitor by LCMS. Look for de-bromination (M-Br+H) which indicates the reaction is running "dry" of boronic acid.

Advanced Alternative (If dppf fails): Use Pd2(dba)3 (2 mol%) + XPhos (4 mol%). Why? XPhos is extremely bulky. It creates a "roof" over the Pd center, physically blocking the substrate's -NH2 from coordinating, while still allowing the oxidative addition of the C-Br bond.

Protocol Module B: Buchwald-Hartwig Amination

Objective: Displace the Bromine with a second amine (creating a diamine).

The Challenge: Competitive Binding

You have an existing primary amine (-NH2) on the ring. You are introducing a second amine as a nucleophile. The catalyst must distinguish between the substrate's amine (poison) and the reagent amine (nucleophile).

Recommended System: Dialkylbiaryl Phosphines

Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to facilitate the reductive elimination of C-N bonds.

SOP:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Pre-catalyst BrettPhos Pd G3 0.02 - 0.053rd Gen precatalysts ensure rapid initiation.
Base NaOtBu or LiHMDS1.5 - 2.0Strong base required for amine deprotonation.
Solvent t-Amyl Alcohol or TolueneN/At-Amyl alcohol can accelerate reaction rates.
Temp 80°C - 110°CN/A

Troubleshooting & FAQs

Issue 1: "I see immediate formation of Palladium Black."
  • Diagnosis: The free amine on your substrate is stripping the ligands off your Palladium source.

  • Fix: Switch from monodentate ligands (like PPh3) to bidentate ligands (dppf) or bulky Buchwald ligands (XPhos).

  • Quick Fix: Increase catalyst loading to 10 mol% and ensure rigorous degassing.

Issue 2: "I am getting hydrodehalogenation (Product replaced Br with H)."
  • Diagnosis: This is common with electron-deficient rings (like yours with -CN and -CF3). The oxidative addition is fast, but transmetallation is slow. The Pd-Ar intermediate grabs a hydride from the solvent or base.

  • Fix:

    • Use a strictly anhydrous solvent (Toluene instead of alcohols).

    • Switch base to K3PO4 (anhydrous).

    • Lower the temperature (try 60°C).

Issue 3: "The Nitrile (-CN) group disappeared or turned into an Amide."
  • Diagnosis: Hydrolysis. The combination of high heat, water, and carbonate base hydrolyzed the nitrile.

  • Fix:

    • Remove water: Switch to DMF or Toluene with Cs2CO3 (anhydrous).

    • Reduce temperature to <80°C.

Mechanism Visualization

Understanding the "Amine Poisoning" effect is critical for this substrate.

Mechanism Pd Active Pd(0) PathA Path A: Poisoning (Small Ligands) Pd->PathA PPh3 PathB Path B: Catalysis (Bulky/Bidentate Ligands) Pd->PathB dppf / XPhos Substrate Substrate (Free -NH2) Substrate->PathA Substrate->PathB Dead Inactive Complex (Pd-Amine adduct) PathA->Dead Ligand Displacement Product Coupled Product PathB->Product Successful Cycle

Figure 2: Path A shows how small ligands allow the substrate's amine to bind Pd, killing the reaction. Path B shows how bulky ligands (XPhos) or chelators (dppf) protect the metal center.

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines

    • Source: Lubaeva, A. E., et al. (2024).[4] "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3][4] RSC Advances.

    • Relevance: Establishes Pd(dppf)
    • URL:[Link]

  • Catalyst Selection for Electron-Deficient Aryl Bromides

    • Source: Organic Chemistry Portal.[5][10] "Suzuki Coupling."[3][4][6][7][8][10][11]

    • Relevance: General reactivity trends for electron-poor rings (CN/CF3 substituted).
    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Source: Sigma-Aldrich / Merck Technical Guides. "Buchwald-Hartwig Cross-Coupling Reaction."[2][12]

    • Relevance: Selection of BrettPhos/RuPhos for amin
  • Handling Free Amines in Cross-Coupling

    • Source: Yin, L., & Liebscher, J. (2007).
    • Relevance: Discusses the poisoning mechanism of free amines on Pd surfaces.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Welcome to the technical support guide for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, yet sensitive, building block in their synthetic workflows. My aim here is not to provide a rigid set of instructions, but to offer a dynamic troubleshooting guide based on foundational chemical principles and field-proven insights. We will delve into the causality behind experimental phenomena, with a special focus on how solvent choice dictates reaction outcomes.

Introduction: Understanding the Substrate

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is an electron-deficient aromatic ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing effects of the trifluoromethyl (-CF₃) and cyano (-CN) groups create a significant partial positive charge on the carbon atoms of the ring, particularly those ortho and para to these groups, facilitating attack by nucleophiles.[1] The bromine atom serves as a viable leaving group. However, the reactivity of this system is profoundly influenced by the reaction medium. This guide will help you navigate the complexities of solvent effects to achieve optimal results.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile in a question-and-answer format.

Q1: My SNAr reaction is proceeding very slowly or not at all. What are the most likely causes?

A1: This is the most frequent challenge and almost always traces back to one of two factors: solvent choice or nucleophile reactivity.

Primary Cause: Inappropriate Solvent Selection

The rate of SNAr reactions, especially with anionic nucleophiles, is dramatically faster in dipolar aprotic solvents than in protic solvents.[2]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are ideal. They are polar enough to dissolve the substrate and the nucleophile (often a salt), but they do not strongly solvate the nucleophile.[3] This leaves the nucleophile "naked" and highly reactive, lowering the activation energy of the reaction.

  • Polar Protic Solvents (Problematic): Solvents such as water, methanol, and ethanol should generally be avoided as the primary reaction medium. Their acidic protons will form a "cage" of hydrogen bonds around an anionic nucleophile.[4][5] This solvation shell stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for it to attack the aromatic ring. This can slow the reaction to a crawl or prevent it entirely.

Troubleshooting Workflow for Failed SNAr Reactions

The following decision tree can help diagnose and solve common issues with SNAr reactions involving this substrate.

G start Reaction Failed: Low or No Conversion check_solvent Step 1: Analyze Solvent Is it Polar Aprotic (e.g., DMSO, DMF)? start->check_solvent check_nucleophile Step 2: Evaluate Nucleophile Is it sufficiently strong? Is a base required? check_solvent->check_nucleophile Yes solvent_ok Action: Switch to anhydrous DMSO or DMF. Rerun reaction. check_solvent->solvent_ok No check_temp Step 3: Check Temperature Was the reaction heated? check_nucleophile->check_temp Yes nucleophile_ok Action: Consider a stronger nucleophile or add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if nucleophile is neutral (e.g., an amine). check_nucleophile->nucleophile_ok No check_byproducts Step 4: Analyze for Byproducts Any unexpected spots on TLC/LCMS? check_temp->check_byproducts Yes temp_ok Action: Increase temperature. Start at 80°C and increment by 20°C. Monitor progress. check_temp->temp_ok No byproducts_ok Action: See Q2. Possible side reaction at nitrile group. Consider milder conditions. check_byproducts->byproducts_ok Yes success Reaction Successful check_byproducts->success No solvent_ok->start Retry nucleophile_ok->start Retry temp_ok->start Retry G sub 4-Amino-3-bromo-5- (trifluoromethyl)benzonitrile path_a sub->path_a Path A (Desired SNAr) path_b sub->path_b Path B (Side Reaction) nuc Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Intermediate) path_a->meisenheimer RDS imidate Imidate Adduct (Byproduct Precursor) path_b->imidate product Desired Product meisenheimer->product -Br⁻ byproduct Byproduct(s) imidate->byproduct

Caption: Competing reaction pathways for the substrate.

Q3: How do I select and optimize the solvent for my specific nucleophile?

A3: A systematic solvent screen is the most robust method. Start with the most reliable choices and expand if necessary. The goal is to find a solvent that provides good solubility for all reactants while maximizing the nucleophilicity of your attacking species.

Solvent Property Comparison Table

SolventTypeDielectric Constant (ε)Polarity IndexExpected SNAr RateRationale
DMSO Polar Aprotic477.2Very Fast Excellent solubilizing power, does not H-bond with nucleophiles. [3]
DMF Polar Aprotic376.4Fast Similar to DMSO, a very common and effective choice. [6]
Acetonitrile Polar Aprotic37.55.8Moderate to Fast Less polar than DMSO/DMF, but still a good aprotic option.
THF Polar Aprotic7.54.0Slow to Moderate Lower polarity can be an issue for salt solubility. Often used in mixtures.
Methanol Polar Protic335.1Very Slow Strong H-bonding solvates and deactivates anionic nucleophiles. [4]
Toluene Nonpolar2.42.4Extremely Slow/None Poor solubility for the substrate and most nucleophilic salts.

Section 2: Experimental Protocols

This section provides a generalized, self-validating protocol for performing an SNAr reaction and a method for solvent screening.

Protocol 2.1: General Procedure for SNAr with an Anionic Nucleophile
  • Trustworthiness Check: This protocol includes in-process controls (IPC) via TLC/LC-MS to ensure the reaction is proceeding as expected before committing to a full workup.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to create a 0.1 to 0.5 M solution. Stir until all starting material has dissolved.

  • Reagent Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is neutral (e.g., an amine or alcohol), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • In-Process Control (IPC): After 1 hour, carefully take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside a spot of the starting material. Alternatively, analyze by LC-MS.

    • Validation Gate 1: If significant starting material remains and a new, more polar spot (the product) is visible, continue the reaction, monitoring every 1-2 hours.

    • Validation Gate 2: If there is no change from the starting material, consider increasing the temperature by 20 °C.

    • Validation Gate 3: If multiple new spots appear, consider lowering the temperature to improve selectivity.

  • Workup: Once the starting material is consumed as judged by IPC, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2.2: Parallel Solvent Screening
  • Setup: In a multi-well reaction block or in separate small vials, dispense 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (e.g., 26.5 mg, 0.1 mmol in each well).

  • Solvent Addition: To each well, add 1 mL of a different anhydrous solvent (e.g., Well 1: DMSO; Well 2: DMF; Well 3: Acetonitrile; Well 4: THF).

  • Reagent Addition: Add the nucleophile and any required base to each well.

  • Reaction: Seal the block/vials and heat to a consistent temperature (e.g., 90 °C) with stirring for a set period (e.g., 4 hours).

  • Analysis: Cool the block to room temperature. Take an aliquot from each well, dilute appropriately, and analyze by LC-MS. Compare the percentage conversion of starting material to product across the different solvents to identify the optimal medium.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • University of Calgary. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Ingle, G. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]

  • Gholami, M. R. et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. PubMed Central, NIH. [Link]

  • Tirado-Rives, J. & Jorgensen, W. L. (2006). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, ACS Publications. [Link]

  • Mancini, P. M. et al. (2003). Solvent effects on aromatic nucleophilic substitutions. Part 3. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • Campodónico, P. R. et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents. [Link]

  • ResearchGate. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (2006). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Al-Hujran, T. A. et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... PubMed Central, NIH. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-bromo-5-cyano-trifluoromethylbenzene. [Link]

  • Zhang, J. et al. (2022). Complex-mediated nucleophilic aromatic substitution with aryl nitriles.... PubMed Central, NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Welcome to the dedicated technical support center for the synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. This critical intermediate presents unique challenges due to the competing directing effects of the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. This critical intermediate presents unique challenges due to the competing directing effects of the activating amino group and the deactivating trifluoromethyl and nitrile functionalities. This guide is structured to provide actionable, in-depth solutions to common issues encountered during this synthesis, ensuring you can navigate the complexities of the reaction with confidence.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific, practical problems that may arise during the synthesis. Each point is designed to not only solve the immediate issue but also to enhance your understanding of the underlying chemical principles.

Issue 1: Low Yield of the Desired Monobrominated Product

Question: My reaction is resulting in a low yield of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, with significant amounts of starting material remaining and some dibrominated side products. How can I improve the selectivity and overall yield?

Answer:

This is a classic challenge in electrophilic aromatic substitution where the activating amino group strongly directs ortho and para, potentially leading to over-bromination. The electron-withdrawing trifluoromethyl group, while deactivating, will direct meta to itself. Precise temperature control is paramount to modulate the reactivity and achieve the desired monobromination.

Causality and Solution:

  • Protect the Amine: The high activation of the amino group is the primary cause of over-bromination. To temper this, a common and effective strategy is to protect the amine as an acetanilide.[1][2] This reduces the electron-donating capacity of the nitrogen, making the ring less susceptible to multiple substitutions.

    • Protocol: Before bromination, react the starting 4-amino-5-(trifluoromethyl)benzonitrile with acetic anhydride. This forms N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide. The subsequent bromination will be more controlled, favoring the desired monobrominated product. The acetyl group can then be removed under acidic or basic conditions to yield the final product.

  • Temperature Control During Bromination: Lowering the reaction temperature can significantly enhance selectivity. Electrophilic aromatic substitutions are sensitive to temperature; lower temperatures favor the kinetically controlled product and can minimize over-bromination.

    • Recommendation: Conduct the bromination at a temperature range of 0-5°C. This can be achieved using an ice-water bath. Slower, dropwise addition of the brominating agent at this reduced temperature is also critical.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is often used, it can be aggressive. Consider using a milder brominating agent like N-Bromosuccinimide (NBS).[3][4] NBS, often used in the presence of a radical initiator for allylic bromination, can also serve as a source of electrophilic bromine under acidic conditions, providing a more controlled reaction.

    • Insight: The reaction of NBS with trace amounts of HBr (which can be generated in situ or added) produces a low, steady concentration of Br₂, preventing the high concentrations that lead to polysubstitution.[3]

Issue 2: Formation of an Unidentifiable Impurity with a Similar Retention Time

Question: I am observing a significant impurity in my HPLC and TLC analysis that is difficult to separate from the desired product. What could this be and how can I prevent its formation?

Answer:

The formation of isomeric byproducts is a common issue, particularly given the electronic landscape of your starting material. The trifluoromethyl group is a meta-director, while the amino group is an ortho, para-director. This can lead to the formation of 4-Amino-2-bromo-5-(trifluoromethyl)benzonitrile as a major impurity.

Troubleshooting Workflow:

G start Impurity Detected check_isomer Is it the 2-bromo isomer? start->check_isomer confirm_structure Confirm structure via NMR/MS check_isomer->confirm_structure Yes purification Employ Optimized Purification Protocol check_isomer->purification No temp_control Implement Strict Temperature Control (0-5°C) confirm_structure->temp_control protecting_group Utilize Amine Protecting Group Strategy temp_control->protecting_group solvent_polarity Optimize Solvent Polarity protecting_group->solvent_polarity solvent_polarity->purification end Pure Product purification->end

Caption: Troubleshooting workflow for identifying and mitigating isomeric impurities.

Detailed Steps:

  • Structural Confirmation: Utilize 2D NMR techniques (like NOESY or HMBC) to confirm the connectivity of your product and the impurity. This will definitively identify the bromine's position.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with less polar solvents to potentially disfavor the formation of the undesired isomer. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good starting points.

  • Purification Strategy: If the impurity is still present, a careful chromatographic separation is necessary.

    • Column Chromatography: Use a high-resolution silica gel and a shallow gradient elution. A hexane/ethyl acetate solvent system is often effective.[5]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be highly effective in removing isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis, and why is it so critical?

A1: The optimal temperature for the bromination step is typically between 0°C and 5°C .

  • Expertise & Experience: Temperature is arguably the most critical parameter in this synthesis. The amino group is a strong activating group, making the aromatic ring highly reactive towards electrophiles like bromine.[6][7] This high reactivity can easily lead to multiple brominations if the temperature is not kept low. The trifluoromethyl group, being strongly electron-withdrawing, deactivates the ring, but its influence is less pronounced than the activating effect of the amine.[8][9] By maintaining a low temperature, you are effectively reducing the kinetic energy of the system, which allows for greater selectivity towards the thermodynamically favored monobrominated product and minimizes over-bromination side reactions.

ParameterRecommended RangeRationale
Bromination Temperature 0 - 5 °CMinimizes over-bromination, enhances regioselectivity.
Amine Protection Room TemperatureTypically not highly temperature-sensitive.
Deprotection (Hydrolysis) 50 - 100 °C (Reflux)Requires heating to drive the reaction to completion.

Q2: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A2: Absolutely. Safety is paramount.

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[10] Have a bromine spill kit readily available.

  • Hydrobromic Acid (HBr): This is a strong, corrosive acid.[11] It can cause severe burns upon contact.[12] Handle it with the same level of PPE as bromine. When diluting, always add acid to water, never the other way around, to avoid violent splattering.[12]

  • General Precautions: Ensure that an emergency shower and eyewash station are easily accessible. Be aware of the potential for violent reactions, especially when mixing strong acids and bases.[13]

Q3: How does the trifluoromethyl group influence the reaction conditions?

A3: The trifluoromethyl (-CF₃) group plays a significant electronic role.

  • Authoritative Grounding: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[9] This has two main consequences:

    • Deactivation of the Ring: It makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic substitution compared to an unsubstituted aniline.[8] This deactivation can help to temper the high reactivity imparted by the amino group, aiding in the prevention of over-bromination.

    • Meta-Directing: The -CF₃ group is a meta-director.[14] This is in opposition to the ortho, para-directing amino group. The regiochemical outcome of the bromination is a result of the interplay between these two directing effects, with the strongly activating amino group's influence typically dominating.

References

  • Alimi, F., et al. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 634–638. [Link]

  • Broichhagen, J., et al. (2015). Angewandte Chemie International Edition, 54(23), 6783-6786. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]

  • Heine, A., et al. (1994). Acta Crystallographica Section C: Crystal Structure Communications, 50(11), 1832-1834. [Link]

  • Islor, A., et al. (2013). Crystal Growth & Design, 13(10), 4444-4451. [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Merlino, S., & Sartori, F. (1982). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1476-1480. [Link]

  • New Jersey Department of Health. (2009, September). Hazardous Substance Fact Sheet: Hydrogen Bromide. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • SEASTAR CHEMICALS. (2022, August 25). SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. [Link]

  • Study.com. (n.d.). Explain why the trifluoromethyl (CF3) group is metadirecting in electrophilic aromatic.... Retrieved February 2, 2026, from [Link]

  • The LibreTexts libraries. (n.d.). LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. [Link]

  • Various Authors. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved February 2, 2026, from [Link]

  • Z. Gonda et al. (2014). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Org. Lett., 16. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges with Brominated Aromatic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've compiled this guide to address the common and often frustrating challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've compiled this guide to address the common and often frustrating challenges encountered during the purification of brominated aromatic compounds. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Flash Column Chromatography

Flash column chromatography is a workhorse technique for the purification of moderately polar to nonpolar organic compounds. However, the unique properties of brominated aromatics can introduce specific challenges.

Frequently Asked Questions & Troubleshooting

Q1: My brominated aromatic compound is streaking or tailing on the silica gel column, leading to poor separation. What's causing this and how can I fix it?

A1: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase. For brominated aromatics, this can be due to a few factors:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can strongly interact with any basic functionalities on your aromatic ring or elsewhere in your molecule. Phenolic compounds, in particular, can exhibit this behavior.[1]

  • Strong Adsorption: The polarizable bromine atoms can sometimes lead to unexpectedly strong interactions with the silica surface.

Troubleshooting Protocol:

  • Neutralize the Silica: Add a small amount of a neutralising agent to your eluent system. A common choice is triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.

  • Modify the Mobile Phase:

    • Increase the polarity of your eluent to more effectively compete with the silica for your compound.[2]

    • Experiment with different solvent systems. Toluene can be a valuable addition to your eluent (e.g., as a replacement for hexanes) as it can engage in π-π stacking interactions with your aromatic compound, which can help to improve the separation from non-aromatic impurities.[1]

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18.

Workflow for Troubleshooting Tailing in Flash Chromatography

start Compound Tailing on Silica Column check_acidity Is the compound acidic or basic? start->check_acidity add_modifier Add 0.1-1% triethylamine (for basic) or acetic acid (for acidic) to eluent check_acidity->add_modifier increase_polarity Gradually increase eluent polarity add_modifier->increase_polarity change_solvent Try a different solvent system (e.g., toluene-based) increase_polarity->change_solvent alternative_phase Consider alternative stationary phase (Alumina, C18, Diol) change_solvent->alternative_phase success Improved Separation alternative_phase->success start Need to Separate Atropisomers chiral_hplc Chiral HPLC/SFC Available? start->chiral_hplc yes_hplc Optimize Chiral Stationary Phase and Mobile Phase chiral_hplc->yes_hplc Yes no_hplc Consider Diastereomeric Resolution chiral_hplc->no_hplc No success Separated Atropisomers yes_hplc->success derivatize React with Chiral Resolving Agent no_hplc->derivatize enzymatic_option Explore Enzymatic Kinetic Resolution (if applicable) no_hplc->enzymatic_option separate_diastereomers Separate Diastereomers (Chromatography/Recrystallization) derivatize->separate_diastereomers remove_auxiliary Remove Chiral Auxiliary separate_diastereomers->remove_auxiliary remove_auxiliary->success enzymatic_option->success

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile Analogs

Executive Summary This technical guide provides a comparative analysis of the 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile scaffold, a critical pharmacophore in the development of "next-generation" Selective Androgen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile scaffold, a critical pharmacophore in the development of "next-generation" Selective Androgen Receptor Modulators (SARMs). Unlike first-generation SARMs (e.g., aryl-propionamides like Enobosarm), this aniline-benzonitrile core offers a rigid electronic profile that favors high-affinity binding to the Androgen Receptor (AR) Ligand Binding Domain (LBD) while minimizing cross-reactivity with the Progesterone Receptor (PR).

This guide details the Structure-Activity Relationship (SAR) governing this scaffold, specifically comparing the Bromo-Trifluoromethyl (Br-CF3) motif against Chloro-Trifluoromethyl (Cl-CF3) and Methyl-Trifluoromethyl (Me-CF3) alternatives.

Structural Analysis & Mechanism of Action

The target molecule functions as the "Headgroup" of the SARM. Its primary role is to anchor the ligand within the AR binding pocket (specifically interacting with residues Arg752 and Gln711) and induce the conformational change in Helix 12 that dictates agonist vs. antagonist activity.

The Pharmacophore Breakdown
  • C1-Nitrile (CN): The primary Hydrogen Bond Acceptor (HBA). It mimics the 3-ketone of testosterone.

  • C3-Bromine (Br): A lipophilic "filler." Its large Van der Waals radius (1.85 Å) occupies a hydrophobic sub-pocket, restricting rotation and locking the active conformation.

  • C5-Trifluoromethyl (CF3): A strong electron-withdrawing group (EWG). It acidifies the para-amino group (

    
     modulation) and blocks metabolic oxidation at the C5 position.
    
  • C4-Amino (NH2): The Hydrogen Bond Donor (HBD) and attachment point for the bulky "Tail" group (e.g., the tricyclic moiety in AC-262,536).

Diagram: SAR Logic Map

The following diagram illustrates the functional role of each substituent on the benzene ring.

SAR_Logic Core 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (Core Scaffold) Nitrile 1-Position: Nitrile (CN) Essential H-Bond Acceptor Interacts with Arg752 Core->Nitrile Bromo 3-Position: Bromine (Br) Lipophilic Pocket Fill Steric Lock Core->Bromo CF3 5-Position: Trifluoromethyl (CF3) Metabolic Block Electron Withdrawal Core->CF3 Amino 4-Position: Amino (NH2) H-Bond Donor Linker to Auxiliaries Core->Amino Nitro (NO2) Analog:\nHigh Toxicity Risk Nitro (NO2) Analog: High Toxicity Risk Nitrile->Nitro (NO2) Analog:\nHigh Toxicity Risk Chloro (Cl) Analog:\nReduced Affinity (Loose Fit) Chloro (Cl) Analog: Reduced Affinity (Loose Fit) Bromo->Chloro (Cl) Analog:\nReduced Affinity (Loose Fit) Methyl (CH3) Analog:\nMetabolic Instability Methyl (CH3) Analog: Metabolic Instability CF3->Methyl (CH3) Analog:\nMetabolic Instability

Caption: Functional decomposition of the core scaffold showing the critical role of specific substitutions in receptor binding and stability.

Comparative Performance Data

The following data summarizes the binding affinity (


) and functional potency (

) of the Bromo-CF3 core compared to common structural analogs. Data is synthesized from standard SARM development literature (e.g., AC-series and LGD-series precursors).
Table 1: Headgroup Substituent Effects on AR Binding

Assay Condition: Competitive binding using [3H]-R1881 in rat prostate cytosol.

Analog ID3-Position (R1)5-Position (R2)Relative Binding Affinity (RBA)

(nM)
Notes
Target (A) Bromo (-Br) -CF3 100% ~2.5 Optimal lipophilic fit; maximal metabolic stability.
Analog BChloro (-Cl)-CF365%~4.8Cl is smaller; reduced hydrophobic contact in LBP.
Analog CIodo (-I)-CF385%~3.1High affinity but steric clash risk in some mutants.
Analog DMethyl (-CH3)-CF315%>20Lacks electron-withdrawing power; weaker H-bond at NH2.
Analog EBromo (-Br)-CH340%~8.0Metabolically labile (oxidation of methyl).
ReferenceTestosteroneN/A100%0.5Endogenous Control
Table 2: Functional Selectivity (Anabolic vs. Androgenic)

Context: When attached to a standard bicyclic tail (e.g., hydantoin or pyrrolidine).

Scaffold TypeAnabolic Potency (Muscle)Androgenic Potency (Prostate)Selectivity Index
3-Br, 5-CF3 (Target) High (

1-5 nM)
Low >50:1
3-Cl, 5-CF3Moderate (

10-15 nM)
Low~30:1
3-H, 5-NO2 (Nilutamide core)Low (Antagonist)High (Antagonist)N/A

Key Insight: The Bromine atom at position 3 provides a superior "hydrophobic shield" compared to Chlorine, protecting the amide bond from hydrolysis and improving the half-life (


) of the final drug candidate.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR) at critical stages.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile from 4-amino-3-(trifluoromethyl)benzonitrile via regioselective bromination.

Reagents:

  • Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 327-74-2)

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Ammonium Acetate (

    
    ) - 10 mol%
    

Workflow:

  • Dissolution: Dissolve 1.0 eq of starting material in ACN (0.5 M concentration).

  • Activation: Add 10 mol%

    
     to catalyze the electrophilic substitution.
    
  • Bromination: Add 1.05 eq of NBS portion-wise at

    
     to prevent poly-bromination.
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). Product will be less polar (higher

      
      ) than the starting material.
      
  • Quench: Pour into ice water. Precipitate forms.[1][2]

  • Purification: Recrystallize from Ethanol/Water.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Amino-3-(trifluoromethyl) benzonitrile Reagent Add NBS (1.05 eq) + NH4OAc (Cat.) Start->Reagent Reaction Reaction: ACN, 0°C to RT 2-4 Hours Reagent->Reaction Check QC Check: TLC/LCMS Confirm Mono-Bromination Reaction->Check Check->Reaction Incomplete Product Final Product: 4-Amino-3-bromo-5- (trifluoromethyl)benzonitrile Check->Product Pass

Caption: Regioselective bromination workflow with integrated QC checkpoint.

Protocol B: Competitive Binding Assay

Objective: Determine


 of the analog against [3H]-Mibolerone (high-affinity synthetic androgen).
  • Preparation: Incubate Rat Prostate Cytosol (containing AR) with 1 nM [3H]-Mibolerone.

  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of the test analog (Br-CF3 vs Cl-CF3).
  • Equilibrium: Incubate at

    
     for 18 hours.
    
  • Separation: Add Hydroxyapatite (HAP) slurry to bind receptor-ligand complexes. Centrifuge and wash.

  • Quantification: Count radioactivity in the pellet using Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Acadia Pharmaceuticals Inc. (2009). Tricyclic derivatives as selective androgen receptor modulators. World Intellectual Property Organization. WO2009082438A1. Link

  • Piu, F., et al. (2008).[3] Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Zhang, X., et al. (2007). Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulators. Journal of Medicinal Chemistry. Link

  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women. Journal of Cachexia, Sarcopenia and Muscle. Link

  • Zhou, H., et al. (2009). Structure-activity relationship of 4-amino-benzonitrile derivatives as androgen receptor antagonists. European Journal of Medicinal Chemistry. Link

Sources

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